molecular formula C9H14BNO4 B1424318 (2,6-Diethoxypyridin-3-yl)boronic acid CAS No. 1003043-46-6

(2,6-Diethoxypyridin-3-yl)boronic acid

Cat. No.: B1424318
CAS No.: 1003043-46-6
M. Wt: 211.03 g/mol
InChI Key: HTELBRAIBMTDOF-UHFFFAOYSA-N
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Description

(2,6-Diethoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with ethoxy groups at the 2 and 6 positions

Scientific Research Applications

(2,6-Diethoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of (2,6-Diethoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

It’s worth noting that the compound is used in mild and functional group tolerant reaction conditions, suggesting it may have favorable bioavailability properties in these contexts .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant molecular effect, as the creation of new carbon–carbon bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the yield of the cross-coupled product in the SM coupling reaction can be increased by slow-release and thus low concentration of boronic acid . This suggests that the reaction conditions, such as the concentration of the boronic acid and the rate of its addition to the reaction, can significantly influence the action, efficacy, and stability of this compound .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions may include the development of more diverse molecules and applied sensing strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid typically involves the lithiation of 2,6-diethoxypyridine followed by borylation. A common method includes the use of lithium diisopropylamide (LDA) to deprotonate 2,6-diethoxypyridine, forming a lithiated intermediate. This intermediate is then treated with a boron source such as triisopropyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diethoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Resulting from oxidation reactions.

    Substituted Pyridines: Obtained through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Diethoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of ethoxy groups can also affect the compound’s solubility and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

(2,6-diethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELBRAIBMTDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701244
Record name (2,6-Diethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-46-6
Record name (2,6-Diethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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